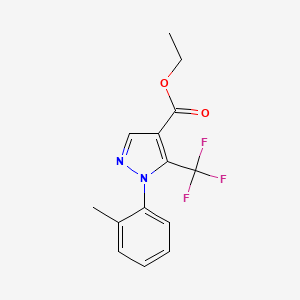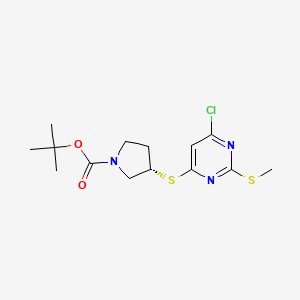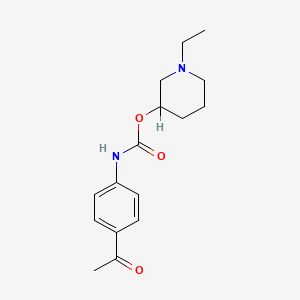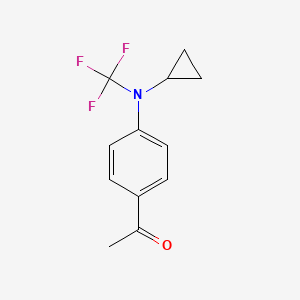
N-(3-Bromo-5-methyl-2-pyridyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(3-Bromo-5-methyl-2-pyridyl)thiourea typically involves the reaction of 3-bromo-5-methyl-2-pyridine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified through recrystallization .
化学反応の分析
N-(3-Bromo-5-methyl-2-pyridyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
科学的研究の応用
N-(3-Bromo-5-methyl-2-pyridyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Bromo-5-methyl-2-pyridyl)thiourea involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
類似化合物との比較
N-(3-Bromo-5-methyl-2-pyridyl)thiourea can be compared with similar compounds such as N-(5-Bromo-3-methyl-2-pyridyl)thiourea. While both compounds share similar structures, the position of the bromine atom can influence their reactivity and applications. This compound is unique due to its specific substitution pattern, which can affect its chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable reagent in both academic and industrial settings.
特性
分子式 |
C7H8BrN3S |
|---|---|
分子量 |
246.13 g/mol |
IUPAC名 |
(3-bromo-5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C7H8BrN3S/c1-4-2-5(8)6(10-3-4)11-7(9)12/h2-3H,1H3,(H3,9,10,11,12) |
InChIキー |
YISGTNGIIXFOQT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)NC(=S)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


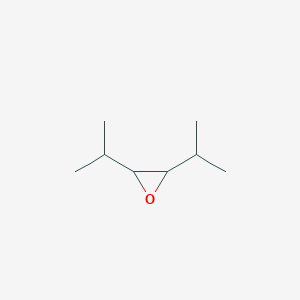
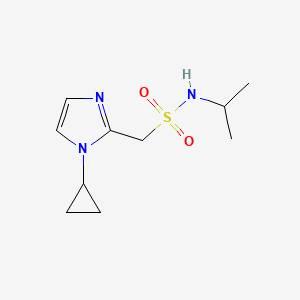
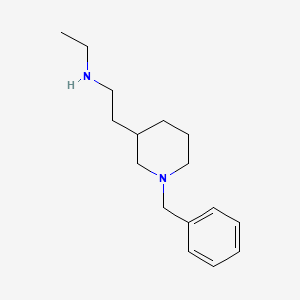

![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)

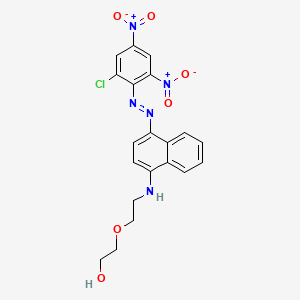
![1-[4-(Diethoxymethyl)phenyl]ethan-1-one](/img/structure/B13966472.png)
